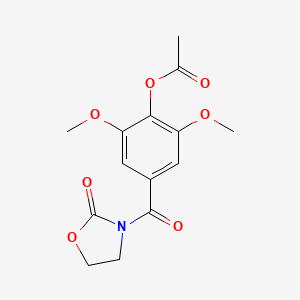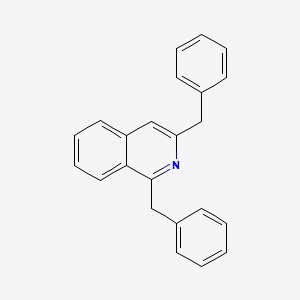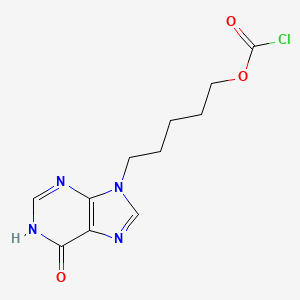
Carbonochloridic acid, 5-(1,6-dihydro-6-oxo-9H-purin-9-yl)pentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a fundamental structure in many biologically significant molecules, including nucleotides and nucleic acids. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions, where an appropriate alkyl halide reacts with the purine derivative.
Introduction of the Carbonochloridate Group: The final step involves the reaction of the intermediate compound with phosgene or a similar reagent to introduce the carbonochloridate group.
Industrial Production Methods
Industrial production of 5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate may involve optimized versions of the synthetic routes mentioned above. These methods often include:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Utilizing advanced purification techniques such as chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the carbonochloridate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can participate in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized purine derivatives.
Reduction: Hydroxylated purine derivatives.
Substitution: Various substituted purine derivatives with different functional groups.
科学研究应用
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific context and application.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a comparable purine ring system.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
5-(6-Oxo-1H-purin-9(6H)-yl)pentyl carbonochloridate is unique due to its specific functional groups and the presence of the carbonochloridate moiety. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in other similar compounds.
属性
CAS 编号 |
114153-81-0 |
|---|---|
分子式 |
C11H13ClN4O3 |
分子量 |
284.70 g/mol |
IUPAC 名称 |
5-(6-oxo-1H-purin-9-yl)pentyl carbonochloridate |
InChI |
InChI=1S/C11H13ClN4O3/c12-11(18)19-5-3-1-2-4-16-7-15-8-9(16)13-6-14-10(8)17/h6-7H,1-5H2,(H,13,14,17) |
InChI 键 |
KAUAOOJJKGMXNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


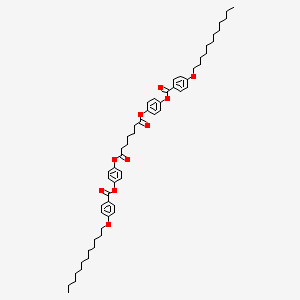
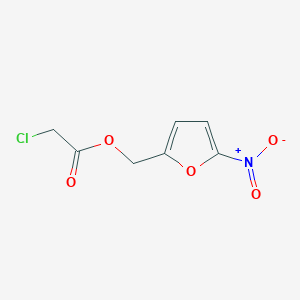
![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
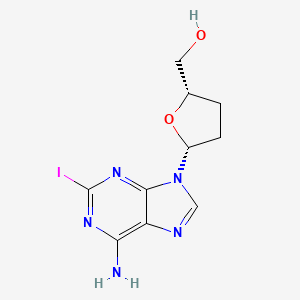
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
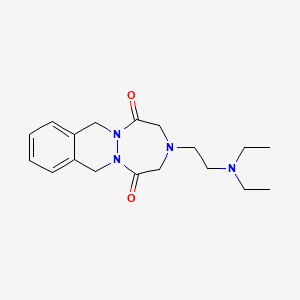

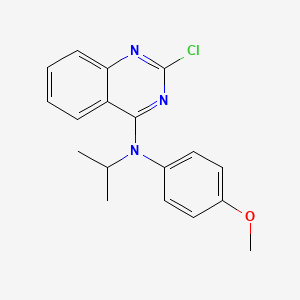
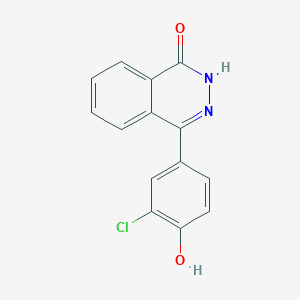


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
